molecular formula C16H26O B14412601 [(Decan-4-yl)oxy]benzene CAS No. 82971-14-0

[(Decan-4-yl)oxy]benzene

Cat. No.: B14412601
CAS No.: 82971-14-0
M. Wt: 234.38 g/mol
InChI Key: DHJVBLMULBWUCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(Decan-4-yl)oxy]benzene, also known as 4-decyloxybenzene, is a phenyl ether compound with the chemical formula C₁₆H₂₆O. It consists of a benzene ring substituted with a decyloxy group (–O–C₁₀H₂₁) at the para position. The decyl chain (a 10-carbon alkyl group) is branched at the 4th carbon, contributing to its hydrophobic character. This compound is structurally classified as an alkyl aryl ether, a class of molecules widely used in organic synthesis, surfactants, and materials science due to their tunable solubility and stability .

Properties

CAS No.

82971-14-0

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

decan-4-yloxybenzene

InChI

InChI=1S/C16H26O/c1-3-5-6-8-12-15(11-4-2)17-16-13-9-7-10-14-16/h7,9-10,13-15H,3-6,8,11-12H2,1-2H3

InChI Key

DHJVBLMULBWUCL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCC)OC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Decan-4-yl)oxy]benzene typically involves the reaction of benzene with decan-4-ol in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where benzene is reacted with decan-4-ol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of [(Decan-4-yl)oxy]benzene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[(Decan-4-yl)oxy]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

[(Decan-4-yl)oxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [(Decan-4-yl)oxy]benzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cellular membranes, enzymes, or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize [(Decan-4-yl)oxy]benzene, it is critical to compare it with structurally or functionally related compounds. Below, we analyze its properties relative to decyl 4-hydroxybenzoate () and other alkyl-substituted benzene derivatives.

Structural and Functional Group Analysis

Property [(Decan-4-yl)oxy]benzene Decyl 4-Hydroxybenzoate
Molecular Formula C₁₆H₂₆O C₁₇H₂₆O₃
Functional Groups Aryl ether (–O–) Ester (–COO–), phenolic (–OH)
Substituent Position Para-position on benzene Para-position on benzoate ring
Key Features Hydrophobic, low polarity Polar ester group, higher acidity
  • Functional Group Impact: The ether linkage in [(Decan-4-yl)oxy]benzene confers chemical inertness compared to the ester group in decyl 4-hydroxybenzoate, which is prone to hydrolysis under acidic or basic conditions . The phenolic –OH group in decyl 4-hydroxybenzoate enhances hydrogen-bonding capacity, increasing its solubility in polar solvents like ethanol or water (depending on pH). In contrast, [(Decan-4-yl)oxy]benzene is more soluble in nonpolar solvents (e.g., hexane) due to its alkyl chain dominance .

Physicochemical Properties

  • Boiling Point : Alkyl aryl ethers generally exhibit higher boiling points than alkanes of similar molecular weight due to dipole-dipole interactions. For example, dodecyloxybenzene (C₁₈H₃₀O) has a boiling point of ~300°C, whereas decyl 4-hydroxybenzoate (with stronger intermolecular forces) sublimes at ~150°C under vacuum .
  • Thermal Stability : Ethers like [(Decan-4-yl)oxy]benzene are thermally stable up to 200–250°C, while esters decompose at lower temperatures (~150–200°C) due to cleavage of the labile ester bond .

Electronic and Spectroscopic Differences

  • Mass Spectrometry :

    • [(Decan-4-yl)oxy]benzene would fragment via cleavage of the ether bond (C–O), producing ions like C₁₀H₂₁⁺ and C₆H₅O•.
    • Decyl 4-hydroxybenzoate fragments at the ester group, yielding peaks for C₁₀H₂₁⁺, COO⁻, and C₆H₄OH⁺ .
  • Infrared Spectroscopy: [(Decan-4-yl)oxy]benzene shows a strong C–O–C stretch at ~1250 cm⁻¹. Decyl 4-hydroxybenzoate exhibits ester C=O (~1720 cm⁻¹) and phenolic O–H (~3200 cm⁻¹) stretches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.